

# Spectroscopic comparison of 3-Methyltetrahydrofuran and its isomers

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## Compound of Interest

Compound Name: 3-Methyltetrahydrofuran

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A comprehensive spectroscopic comparison of **3-methyltetrahydrofuran** and its isomers, 2-methyltetrahydrofuran and tetrahydrofuran, is essential for researchers, scientists, and professionals in drug development for accurate identification, characterization, and quality control. This guide provides a detailed analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data, supported by experimental protocols and visual diagrams.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **3-methyltetrahydrofuran**, 2-methyltetrahydrofuran, and tetrahydrofuran.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ ) in ppm

| Compound                   | Proton                     | Chemical Shift (ppm) |
|----------------------------|----------------------------|----------------------|
| 3-Methyltetrahydrofuran    | H2/H5 (CH <sub>2</sub> )   | 3.20 - 3.80          |
| H3 (CH)                    | ~2.20                      |                      |
| H4 (CH <sub>2</sub> )      | 1.40 - 2.00                |                      |
| CH <sub>3</sub>            | ~1.05 (d)                  |                      |
| 2-Methyltetrahydrofuran    | H2 (CH)                    | ~3.94                |
| H5 (CH <sub>2</sub> )      | 3.70 - 3.90                |                      |
| H3/H4 (CH <sub>2</sub> )   | 1.40 - 2.00                |                      |
| CH <sub>3</sub>            | ~1.23 (d)                  |                      |
| Tetrahydrofuran[1]         | H2/H5 (α-CH <sub>2</sub> ) | ~3.73                |
| H3/H4 (β-CH <sub>2</sub> ) | ~1.84                      |                      |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. 'd' denotes a doublet.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ) in ppm

| Compound                      | Carbon      | Chemical Shift (ppm) |
|-------------------------------|-------------|----------------------|
| 3-Methyltetrahydrofuran[2][3] | C2/C5       | ~74.5, ~67.2         |
| C3                            | ~34.5       |                      |
| C4                            | ~32.8       |                      |
| CH <sub>3</sub>               | ~19.5       |                      |
| 2-Methyltetrahydrofuran[4]    | C2          | ~76.5                |
| C5                            | ~67.8       |                      |
| C3                            | ~35.0       |                      |
| C4                            | ~26.0       |                      |
| CH <sub>3</sub>               | ~21.5       |                      |
| Tetrahydrofuran[5][6]         | C2/C5 (α-C) | ~68.0                |
| C3/C4 (β-C)                   | ~26.0       |                      |

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (cm<sup>-1</sup>)

| Compound                   | Functional Group     | Absorption Range (cm <sup>-1</sup> ) |
|----------------------------|----------------------|--------------------------------------|
| 3-Methyltetrahydrofuran[7] | C-H stretch (alkane) | 2850 - 3000                          |
| C-O-C stretch (ether)      | 1050 - 1150          |                                      |
| 2-Methyltetrahydrofuran    | C-H stretch (alkane) | 2850 - 3000                          |
| C-O-C stretch (ether)      | 1050 - 1150          |                                      |
| Tetrahydrofuran[8][9][10]  | C-H stretch (alkane) | 2850 - 3000                          |
| C-O-C stretch (ether)      | ~1070                |                                      |

## Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS

| Compound                    | Molecular Ion (M <sup>+</sup> ) | Key Fragment Ions (m/z) |
|-----------------------------|---------------------------------|-------------------------|
| 3-Methyltetrahydrofuran     | 86                              | 71, 58, 43, 41          |
| 2-Methyltetrahydrofuran[11] | 86                              | 71, 57, 43, 41          |
| Tetrahydrofuran[12][13]     | 72                              | 71, 43, 42              |

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 5-20 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- **<sup>1</sup>H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- **<sup>13</sup>C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[14][15] A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required for quantitative analysis.[15]

- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of different protons.

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

- **Sample Preparation:** Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before applying the sample.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric  $\text{CO}_2$  and water vapor.
- **Sample Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing and Cleaning:** After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

### Liquid Film IR Spectroscopy Protocol:[16][17][18][19]

- **Sample Preparation:** Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[17] Place a second salt plate on top to create a thin liquid film. [16][18]
- **Instrumentation:** Use a standard FTIR spectrometer.
- **Spectrum Acquisition:** Mount the salt plates in the spectrometer's sample holder and acquire the spectrum, typically over a range of  $4000\text{-}600\text{ cm}^{-1}$ .
- **Cleaning:** After the measurement, clean the salt plates with a dry solvent and store them in a desiccator to prevent damage from moisture.

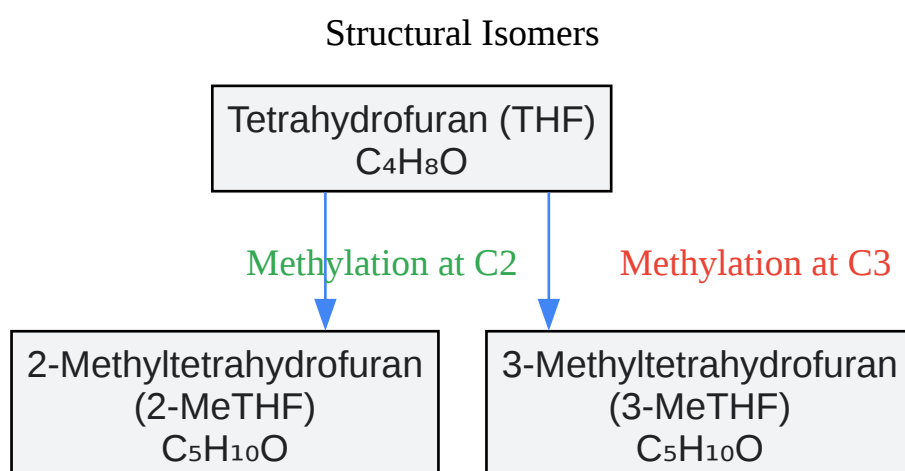
## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.[20]
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[21][22][23] This causes the molecules to ionize and fragment.
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .
- **Data Analysis:** Analyze the fragmentation pattern to deduce the structure of the molecule. The peak with the highest  $m/z$  often corresponds to the molecular ion ( $M^+$ ).

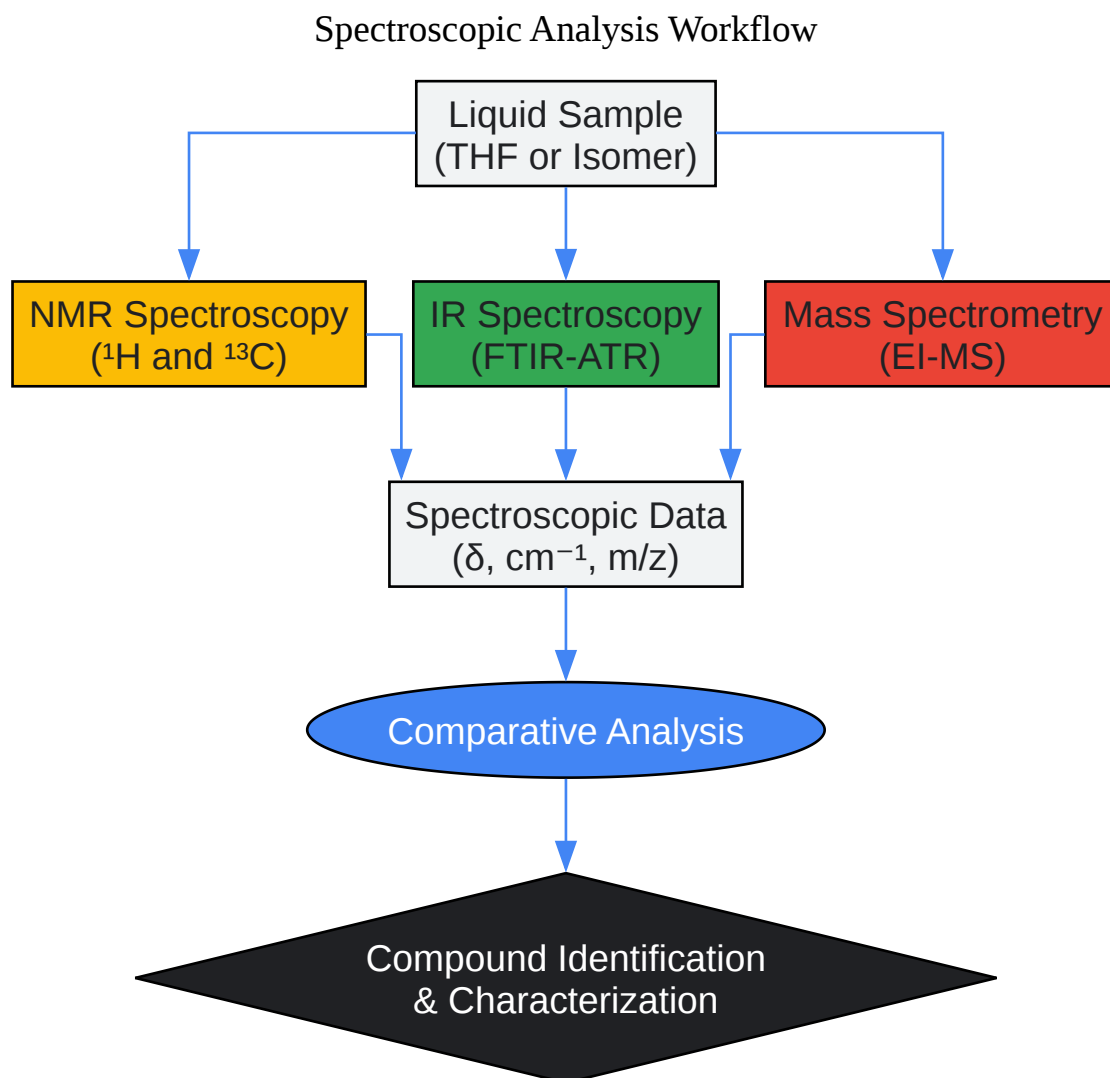
## Visualizations

The following diagrams illustrate the structural relationships and a typical analytical workflow.



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Caption: Structural relationship between Tetrahydrofuran and its methyl isomers.



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Caption: General workflow for comparative spectroscopic analysis.

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